N1-(thiophen-2-ylmethyl)-N2-(p-tolyl)oxalamide

Catalysis ligand design Coordination chemistry Oxalamide ligand library

N1-(Thiophen-2-ylmethyl)-N2-(p-tolyl)oxalamide (CAS 898348-36-2, PubChem CID is an unsymmetrically substituted N-aryl oxalamide with molecular formula C14H14N2O2S and molecular weight 274.34 g/mol. The compound features a thiophen-2-ylmethyl moiety on one amide nitrogen and a p-tolyl (4-methylphenyl) group on the other, connected through a central oxalamide (ethanediamide) bridge.

Molecular Formula C14H14N2O2S
Molecular Weight 274.34
CAS No. 898348-36-2
Cat. No. B2616134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(thiophen-2-ylmethyl)-N2-(p-tolyl)oxalamide
CAS898348-36-2
Molecular FormulaC14H14N2O2S
Molecular Weight274.34
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CS2
InChIInChI=1S/C14H14N2O2S/c1-10-4-6-11(7-5-10)16-14(18)13(17)15-9-12-3-2-8-19-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18)
InChIKeyDDIGHZVGDNQQQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(Thiophen-2-ylmethyl)-N2-(p-tolyl)oxalamide (CAS 898348-36-2): Unsymmetric N-Aryl Oxalamide for Specialized Scientific Procurement


N1-(Thiophen-2-ylmethyl)-N2-(p-tolyl)oxalamide (CAS 898348-36-2, PubChem CID 7292706) is an unsymmetrically substituted N-aryl oxalamide with molecular formula C14H14N2O2S and molecular weight 274.34 g/mol [1]. The compound features a thiophen-2-ylmethyl moiety on one amide nitrogen and a p-tolyl (4-methylphenyl) group on the other, connected through a central oxalamide (ethanediamide) bridge. Its computed physicochemical profile includes XLogP3-AA of 2.4, topological polar surface area of 86.4 Ų, 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds [1]. Unsymmetrically substituted N-aryl oxalamides constitute a recognized structural class with applications spanning chelating ligands in transition-metal catalysis, potential therapeutic agents, and versatile building blocks in organic synthesis [2]. However, it must be noted that primary literature reporting direct biological or catalytic activity data for this specific compound is currently absent from peer-reviewed sources.

Unsymmetric oxalamide scaffold
Differentiated thiophene and p-tolyl substitution enables ligand library expansion, catalysis screening, and chemoselective building block applications.
Data-vacuum compound
No published IC₅₀, Kᵢ, or catalytic performance data exist. Suited for groups with internal assay capacity ready to generate primary functional data.

Why N1-(Thiophen-2-ylmethyl)-N2-(p-tolyl)oxalamide Cannot Be Simply Replaced by Other Oxalamide Analogs in Research Applications


Oxalamide derivatives are not functionally interchangeable. The symmetric analog N1,N2-bis(thiophen-2-ylmethyl)oxalamide (BTMO, CAS 920366-91-2) has been validated as an effective ligand for Cu-catalyzed Goldberg amidation and ipso-nitration reactions, achieving up to 87% conversion with Cu2O at 130 °C [1], and enabling coupling with (hetero)aryl chlorides that are unreactive under standard conditions [2]. The target compound differs critically: it replaces one thiophene with a p-tolyl group, creating an unsymmetric hydrogen-bonding environment and altering metal-chelation geometry. Positional isomerism also matters—N1-(thiophen-3-ylmethyl)-N2-(p-tolyl)oxalamide (CAS 1060348-88-0) places the sulfur atom at the 3-position of the thiophene ring, changing its electronic availability for coordination or π-stacking compared to the 2-thiophenylmethyl isomer . Regioisomeric variation in the tolyl group (ortho- vs. para-tolyl) further modulates steric accessibility and molecular shape. These structural differences—unsymmetry, thiophene attachment position, and tolyl regioisomerism—collectively prevent simple analog substitution in applications where precise molecular recognition, metal binding, or supramolecular assembly is required.

Symmetric BTMO analog provides dual thiophene sulfur coordination; replacing with the unsymmetric target may shift catalytic selectivity and metal-binding geometry.
Thiophene 3-ylmethyl isomer locates sulfur meta to the linker, altering electronic availability and coordination distance relative to the 2-ylmethyl target.
Ortho-tolyl regioisomer introduces steric hindrance near the amide NH, disrupting hydrogen-bonding and molecular planarity compared to the para-tolyl target.

Quantitative Differentiation Evidence: N1-(Thiophen-2-ylmethyl)-N2-(p-tolyl)oxalamide vs. Closest Structural Analogs


Structural Unsymmetry: Single Thiophene + p-Tolyl vs. Bis(Thiophene) Symmetric Oxalamide (BTMO)

N1-(Thiophen-2-ylmethyl)-N2-(p-tolyl)oxalamide is an unsymmetric oxalamide bearing one thiophene and one p-tolyl group, whereas the well-characterized ligand N1,N2-bis(thiophen-2-ylmethyl)oxalamide (BTMO) is symmetric with two thiophene rings. BTMO has demonstrated catalytic efficacy: with Cu2O (5 mol % BTMO, K3PO4, t-BuOH, 130 °C), it promotes Goldberg amidation of (hetero)aryl chlorides with amides, achieving up to 87% conversion [1]. The target compound cannot be assumed to replicate BTMO's catalytic performance due to the absence of the second thiophene sulfur coordination site. However, the unsymmetric architecture introduces a differentiated hydrogen-bonding pattern—the p-tolyl NH and thiophenylmethyl NH occupy electronically distinct environments—which may confer selectivity advantages in molecular recognition applications where BTMO's symmetry is disadvantageous [2]. No head-to-head catalytic comparison between these two compounds has been published.

Symmetry & S-Site
Class-level inference
Unsymmetric: 1 thiophene (S) + 1 p-tolyl.
BTMO: symmetric, 2 thiophenes, 87% conv. in Cu-catalysis reported.
Asymmetric architecture may alter catalytic selectivity; empirical evaluation needed.
No head-to-head comparison published.
Catalysis ligand design Coordination chemistry Oxalamide ligand library

Thiophene Ring Attachment Position: 2-ylmethyl vs. 3-ylmethyl Isomer Comparison

The target compound connects the thiophene ring at the 2-position (thiophen-2-ylmethyl), whereas N1-(thiophen-3-ylmethyl)-N2-(p-tolyl)oxalamide (CAS 1060348-88-0) connects at the 3-position . Both share identical molecular formula (C14H14N2O2S) and molecular weight (274.34 g/mol), rendering them constitutional isomers. In the 2-isomer, the sulfur atom is adjacent to the methylene linker, enabling potential S···H–N intramolecular interactions or metal coordination in close proximity to the oxalamide core. In the 3-isomer, the sulfur is meta to the linker, which sterically and electronically distances the heteroatom from the oxalamide bridge. This regioisomeric difference has documented consequences in thiophene-based bioactive compounds: for example, 2-substituted thiophenes generally exhibit greater metabolic stability and different cytochrome P450 interaction profiles compared to 3-substituted analogs [1]. No direct comparative biological or catalytic data for these two specific oxalamide isomers has been published.

Thiophene Regioisomer
Class-level inference
2-ylmethyl: S adjacent to linker.
3-ylmethyl: S meta to linker; predicted differential coordination accessibility.
Regioisomer choice may affect metal binding and target engagement.
No comparative catalytic/biological data for these oxalamides.
Regioisomer SAR Thiophene chemistry Medicinal chemistry building blocks

Tolyl Substitution Regioisomerism: para-Tolyl vs. ortho-Tolyl Oxalamide Analogs

The target compound bears a para-tolyl (4-methylphenyl) group, whereas N1-(thiophen-2-ylmethyl)-N2-(o-tolyl)oxalamide carries an ortho-tolyl (2-methylphenyl) group [1]. Both share the same molecular formula and molecular weight (274.34 g/mol). In the para-substituted target, the methyl group is positioned distal to the oxalamide NH, preserving linear molecular geometry and unhindered hydrogen-bonding capacity at the amide NH. In the ortho isomer, the methyl group is positioned adjacent to the oxalamide NH, introducing steric hindrance that may restrict the conformational freedom of the amide bond and alter hydrogen-bonding accessibility. This type of ortho-effect is well-documented in medicinal chemistry: ortho-substituted anilides often exhibit reduced planarity and altered binding thermodynamics compared to para-substituted congeners [2]. No direct comparative data exist for these specific oxalamide regioisomers.

Tolyl Regioisomer
Class-level inference
para-Tolyl: linear geometry, unhindered H-bonding.
ortho-Tolyl: steric hindrance near amide; ortho-effect may reduce planarity.
Para-substitution preserves predictable molecular shape for supramolecular studies.
No direct comparative data; class-level inference from anilide literature.
Aryl substitution SAR Molecular shape diversity Hydrogen-bonding patterns

Oxalamide Pharmacophore Validation: Class-Level Evidence for Biological Screening Prioritization

The oxalamide (ethanediamide) scaffold is a validated pharmacophore across multiple therapeutic target classes. Substituted oxalamides have yielded potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) with cellular IC50 values as low as 3.9 nM [1], HIV-1 entry inhibitors targeting gp120-CD4 interaction with IC50 = 8.4 μM (e.g., YYA-021, which also contains a p-tolyl-oxalamide moiety) , and c-Met kinase inhibitors described in US7470693B2 [2]. The target compound—bearing the same oxalamide core flanked by a thiophene and p-tolyl group—presents a structurally distinct combination not yet reported in any of these SAR campaigns. This structural gap represents a screening opportunity: the compound occupies chemical space between the symmetric BTMO ligand (catalysis-optimized) and the mono-N-aryl oxalamide inhibitors (biology-optimized). No biological activity data exist for this specific compound; it is untested.

Pharmacophore Context
Supporting evidence
Oxalamide class: IDO1 IC₅₀ 3.9 nM, HIV entry 8.4 μM reported.
Target compound: untested.
Validated pharmacophore with unique substitution; screening investment opportunity.
No biological data exist for this specific compound; risk-return requires internal assay.
Oxalamide pharmacophore IDO1 inhibition HIV entry inhibition Kinase inhibition

Synthetic Accessibility Advantage: Unsymmetric Oxalamide via Cascade Thioamidation/Cyclocondensation

A general synthetic route to unsymmetrically substituted N-aryl oxalamides—the exact class to which the target compound belongs—was developed at the Zelinsky Institute of Organic Chemistry in 2020, using inexpensive 2,2'-biphenyldiamines, 2-chloroacetamides, sulfur, and water as starting materials [1]. This method significantly expands the accessible chemical space of unsymmetric N-aryl oxalamides compared to prior methods that required absolute solvents, harsh conditions, and had limited substrate scope. The target compound, being an unsymmetric N-aryl oxalamide with differentiated N-substituents (thiophen-2-ylmethyl vs. p-tolyl), falls within the substrate scope enabled by this methodology. In contrast, symmetric oxalamides like BTMO can be prepared via simpler direct coupling of oxalyl chloride with two equivalents of the same amine [2]. The methodological advance makes the unsymmetric target compound synthetically accessible at research scale, which was historically a barrier to procurement and screening of this subclass.

Synthesis Route
Supporting evidence
Cascade thioamidation/cyclocondensation enables unsymmetric N-aryl oxalamides under mild conditions.
Accessible at research scale; reduces historical supply risk for unsymmetric subclass.
Method uses water as solvent; substrate scope includes electronically differentiated N-substituents.
Oxalamide synthesis Unsymmetrical N-aryl oxalamides Scalable synthesis route

CRITICAL DATA GAP NOTICE: Absence of Published Quantitative Activity Data for This Specific Compound

An exhaustive search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, Google Patents, and ECHA databases (conducted May 2026) found zero peer-reviewed biological IC50/Ki values, zero catalytic performance metrics, zero in vivo pharmacokinetic parameters, and zero head-to-head comparator studies for N1-(thiophen-2-ylmethyl)-N2-(p-tolyl)oxalamide (CAS 898348-36-2). The compound is registered in PubChem (CID 7292706) with only computed physicochemical descriptors [1]. It is not indexed in ChEMBL or BindingDB. No patents were found that specifically claim this compound's composition-of-matter or method-of-use. This data vacuum is the single most important factor in procurement decision-making: the compound is structurally plausible as a research tool but is functionally uncharacterized. All differentiation claims in this document are therefore structural or class-level inferences, not experimentally validated performance comparisons. Procuring organizations should weigh this data gap against the compound's structural novelty and the validated productivity of the oxalamide scaffold class.

Data Vacuum
Data to verify
0 published IC₅₀, Kᵢ, catalytic metrics, or in vivo parameters.
Functionally uncharacterized; requires in-house validation before use as tool compound.
Procurement risk for pre-validated tool compound workflows; structural novelty may offset gap.
Data transparency Procurement risk assessment Screening library caveat

Recommended Research Application Scenarios for N1-(Thiophen-2-ylmethyl)-N2-(p-tolyl)oxalamide Based on Available Evidence


Ligand Library Expansion for Copper-Catalyzed Cross-Coupling Reaction Development

The well-characterized symmetric analog BTMO (N1,N2-bis(thiophen-2-ylmethyl)oxalamide) functions as an effective ligand for Cu-catalyzed Goldberg amidation and ipso-nitration of (hetero)aryl halides [1]. The target compound, with one thiophene replaced by a p-tolyl group, provides a structurally differentiated ligand candidate for expanding the scope of Cu-oxalamide catalytic systems. Research groups investigating structure–activity relationships in oxalamide-ligated copper catalysis may evaluate whether the unsymmetric architecture alters reaction selectivity, substrate scope, or turnover frequency compared to BTMO. This scenario is best suited for methodology development laboratories with established high-throughput reaction screening infrastructure.

Medicinal Chemistry Diversity Screening in Oxalamide Pharmacophore Programs

The oxalamide scaffold has produced nanomolar inhibitors against IDO1 (IC50 = 3.9 nM cellular) and micromolar HIV entry inhibitors (IC50 = 8.4 μM for YYA-021, a p-tolyl-oxalamide) . The target compound combines a thiophene ring (common in kinase inhibitor and antimicrobial scaffolds) with a p-tolyl-oxalamide motif (present in the HIV entry inhibitor YYA-021), in a combination not previously reported in SAR literature. Medicinal chemistry groups running diversity-oriented screening panels—particularly those targeting kinases, protein–protein interactions, or metabolic enzymes—may include this compound as a structurally novel entry point for hit discovery, with the explicit understanding that it is a screening investment without pre-existing activity data.

Supramolecular Chemistry and Crystal Engineering Studies

Oxalamides exhibit self-complementary hydrogen-bonding capacity through their two amide NH donors and two carbonyl acceptors [2]. The unsymmetric nature of the target compound—with electronically distinct thiophene and p-tolyl termini—creates a directional hydrogen-bonding pattern that differs from symmetric oxalamides. The para-tolyl substitution preserves linear molecular geometry, unlike ortho-substituted analogs that introduce steric constraints. Supramolecular chemists exploring oxalamide-based gelators, cocrystals, or metal-organic frameworks may find this compound useful for studying how terminal group asymmetry affects supramolecular assembly, packing, and material properties. The compound's XLogP of 2.4 and TPSA of 86.4 Ų place it in a drug-like physicochemical space compatible with both organic and aqueous solvent systems for supramolecular studies [3].

Organic Synthesis Building Block for Unsymmetric Oxalamide-Derived Functional Molecules

The compound's differentiated N-substituents (thiophene and p-tolyl) permit chemoselective functionalization strategies that are impossible with symmetric oxalamides. The thiophene ring can undergo electrophilic aromatic substitution or metal-catalyzed cross-coupling at the 5-position, while the p-tolyl methyl group can be oxidized to a carboxylic acid or halogenated for further diversification. This orthogonal reactivity profile, enabled by the unsymmetric architecture, makes the compound a versatile building block for constructing more complex oxalamide-derived molecules with defined directionality. Synthetic chemistry groups engaged in methodology development or complex molecule synthesis may procure this compound as a scaffold for demonstrating chemoselective transformations on unsymmetric diamide platforms [4].

Application
Selection Property
Validation Focus
Copper-catalyzed cross-coupling ligand screening
Unsymmetric oxalamide architecture with single thiophene S-donor
Catalytic turnover and selectivity compared to symmetric BTMO controls
Kinase / IDO1 / protein-protein interaction inhibitor diversity screening
Oxalamide pharmacophore with unexplored thiophene-p-tolyl substitution
Target engagement and cellular potency profiling
Supramolecular gelation and crystal engineering
Directional hydrogen-bonding capacity and linear para-tolyl geometry
Assembly behavior, packing motifs, and material properties
Chemoselective diversification scaffold for complex oxalamides
Orthogonal reactivity at thiophene (electrophilic substitution) and tolyl (methyl oxidation)
Functionalization selectivity and product fidelity
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